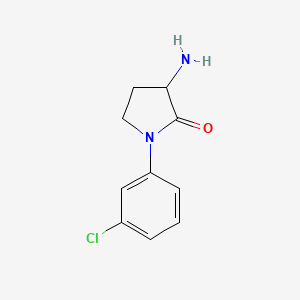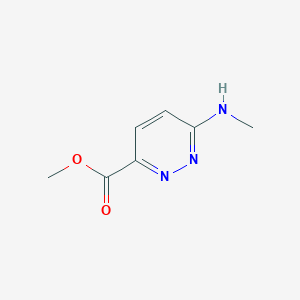
Methyl 6-(methylamino)pyridazine-3-carboxylate
Overview
Description
“Methyl 6-(methylamino)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C7H9N3O2 . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular weight of “Methyl 6-(methylamino)pyridazine-3-carboxylate” is 167.17 . The molecular structure of similar compounds like “Methyl 6-methylpyridine-3-carboxylate” is represented by the SMILES stringCOC(=O)c1ccc(C)nc1 .
Scientific Research Applications
Anticancer Applications
Methyl 6-(methylamino)pyridazine-3-carboxylate: is part of the diazine group of compounds, which have been identified as central building blocks for a wide range of pharmacological applications. Specifically, diazines are known to exhibit anticancer properties . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth or inducing apoptosis in tumor cells.
Antimicrobial and Antifungal Activities
The structural diversity of pyridazine derivatives, including Methyl 6-(methylamino)pyridazine-3-carboxylate , lends itself to antimicrobial and antifungal activities. These compounds can be designed to target specific microbial enzymes or pathways, leading to the development of new antibiotics or antifungal agents .
Cardiovascular Therapeutics
Pyridazine derivatives are also explored for their cardiovascular benefits. They can act as cardiovascular agents, offering antihypertensive effects, which are crucial in managing conditions like hypertension and preventing heart-related diseases .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of pyridazine derivatives make them candidates for the development of new pain relief medications. They can modulate inflammatory pathways, providing relief from chronic pain conditions .
Optoelectronic Materials
Beyond medicinal chemistry, Methyl 6-(methylamino)pyridazine-3-carboxylate has potential applications in optoelectronics. Its derivatives can function as fluorescent materials and sensors, contributing to advancements in electronic and photonic devices .
Antidiabetic Agents
Pyridazine compounds have been investigated for their role in diabetes management. They can act as DPP-IV inhibitors, which are important in regulating blood sugar levels and offering a therapeutic approach for type 2 diabetes .
Neuroprotection
There is interest in the neuroprotective properties of pyridazine derivatives. They may offer vascular relaxation for ocular arteries and protect retinal ganglion cells, which is significant for treating eye diseases and preventing vision loss .
Antiviral Properties
Lastly, the antiviral potential of pyridazine derivatives, including Methyl 6-(methylamino)pyridazine-3-carboxylate , is noteworthy. They can be designed to inhibit key viral enzymes or processes, leading to the development of new antiviral drugs .
properties
IUPAC Name |
methyl 6-(methylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-6-4-3-5(9-10-6)7(11)12-2/h3-4H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDAYFPDQXUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(methylamino)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




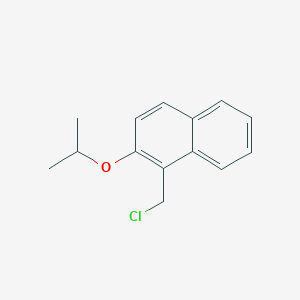

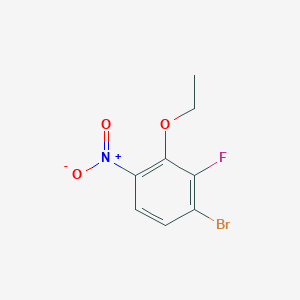



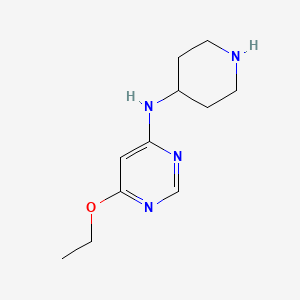
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
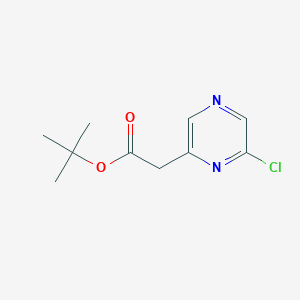
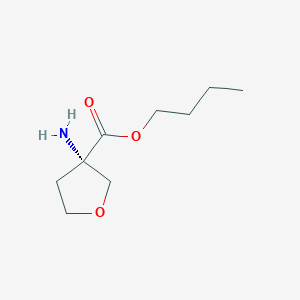
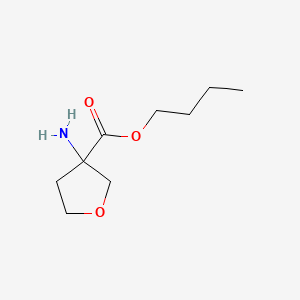
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
